Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a synthetic organic compound that features a combination of fluorophenyl, sulfonyl, thiophene, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Thiophene Derivative Preparation: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiophenyl sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
- Benzyl (2-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
- Benzyl (2-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
Uniqueness
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs
Properties
IUPAC Name |
benzyl N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDANGWZMMSIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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